

Developing an Animal Model for Efficacy Testing of Tomanil

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For Researchers, Scientists, and Drug Development Professionals

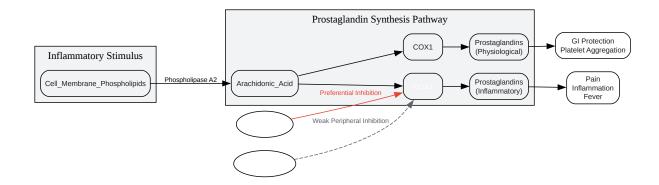
Application Notes

Tomanil is a combination drug formulation containing Nimesulide and Paracetamol, designed to provide analgesic and anti-inflammatory effects. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2), while Paracetamol (Acetaminophen) is understood to exert its analgesic and antipyretic effects through the central nervous system. The synergistic action of these two compounds makes **Tomanil** a potent agent for the management of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain.[1][2]

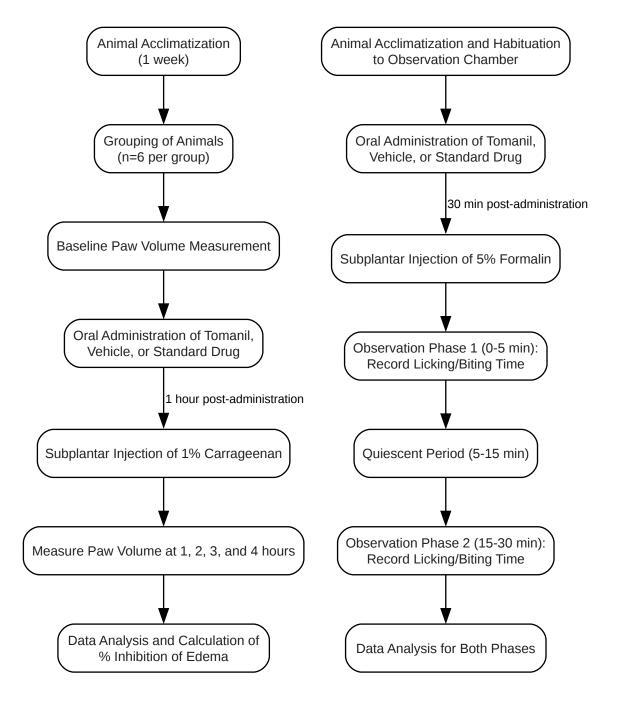
The development of a robust animal model is crucial for the preclinical evaluation of **Tomanil**'s efficacy. This document outlines detailed protocols for inducing and assessing analgesia and anti-inflammatory responses in rodent models. The selection of appropriate models and endpoints is critical for generating reliable and translatable data for clinical applications. The described protocols are based on well-established methods for evaluating NSAIDs.

The primary mechanism of action for the Nimesulide component of **Tomanil** involves the inhibition of prostaglandin synthesis by blocking the COX-2 enzyme.[2] Prostaglandins are key mediators of inflammation, pain, and fever. Paracetamol's mechanism is not fully elucidated but is thought to involve the inhibition of prostaglandin synthesis within the central nervous system.









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- 2. Central components of the analgesic/antihyperalgesic effect of nimesulide: studies in animal models of pain and hyperalgesia PubMed [pubmed.ncbi.nlm.nih.gov]
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